1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Overview
Description
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by its indole core, is of interest due to its potential biological activities and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the Fischer indole synthesis. This method uses hydrazine and ketones under acidic conditions to form the indole ring . For instance, hydrazine reacts with a ketone in the presence of acetic acid and hydrochloric acid under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole derivative into more oxidized forms, such as indole-3-carboxylic acids.
Reduction: Reduction reactions can yield reduced forms of the indole ring, such as tetrahydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and tetrahydroindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-7-10-5-3-4-6-11(10)12(8)9(2)13/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKHMUMEEURMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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